

# Spectroscopic Data of 5-Bromobenzofuran: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromobenzofuran

Cat. No.: B130475

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromobenzofuran**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromobenzofuran**. Due to the limited availability of directly published experimental spectra for **5-Bromobenzofuran**, the NMR data presented here are predicted values based on the analysis of the parent molecule, benzofuran, and established substituent effects.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Bromobenzofuran** (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8	d	~2.0	H-4
~7.6	d	~2.2	H-2
~7.5	dd	~8.7, 2.0	H-6
~7.4	d	~8.7	H-7
~6.8	d	~2.2	H-3

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Note: Predicted values are based on the known spectrum of benzofuran and the expected electronic effects of the bromine substituent.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Bromobenzofuran** (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~155.0	C-7a
~145.0	C-2
~130.0	C-3a
~128.0	C-6
~125.0	C-4
~116.0	C-5
~112.0	C-7
~107.0	C-3

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm. Note: Predicted values are based on the known spectrum of benzofuran and the expected electronic effects of the bromine substituent.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **5-Bromobenzofuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1470	Medium-Strong	Aromatic C=C stretching
~1250	Strong	Aryl-O stretch (furan ring)
~880-800	Strong	C-H out-of-plane bending (substituted benzene)
~750	Strong	C-Br stretch

Note: This table presents characteristic absorption bands expected for **5-Bromobenzofuran** based on its functional groups.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **5-Bromobenzofuran**

m/z	Relative Intensity (%)	Assignment
198	High	[M+2] <sup>+</sup> molecular ion (due to <sup>81</sup> Br isotope)
196	High	[M] <sup>+</sup> molecular ion (due to <sup>79</sup> Br isotope)
117	Medium	[M - Br] <sup>+</sup>
89	Medium	[M - Br - CO] <sup>+</sup>

Ionization Mode: Electron Ionization (EI). The presence of two peaks of nearly equal intensity at m/z 196 and 198 is characteristic of a compound containing one bromine atom.[\[1\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-20 mg of **5-Bromobenzofuran** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.[\[2\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.[\[2\]](#)
  - If the sample does not fully dissolve, gentle vortexing or sonication can be applied.[\[2\]](#)
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[\[3\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[4\]](#)[\[5\]](#)
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.[\[2\]](#)
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[2\]](#)
  - Tune and match the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[2\]](#)
  - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
  - Acquire the spectrum.
- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small drop of liquid **5-Bromobenzofuran** or a small amount of the solid directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
- Sample Preparation (Solution):
  - Dissolve a small amount of **5-Bromobenzofuran** in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride,  $\text{CCl}_4$ ).[\[6\]](#)
  - Transfer the solution to a liquid IR cell (e.g., NaCl or KBr plates).
- Data Acquisition:
  - Place the ATR accessory or the liquid cell into the sample compartment of the IR spectrometer.
  - Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell.
  - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and their corresponding wavenumbers ( $\text{cm}^{-1}$ ).
  - Correlate these bands with specific functional groups and bond vibrations within the molecule.[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

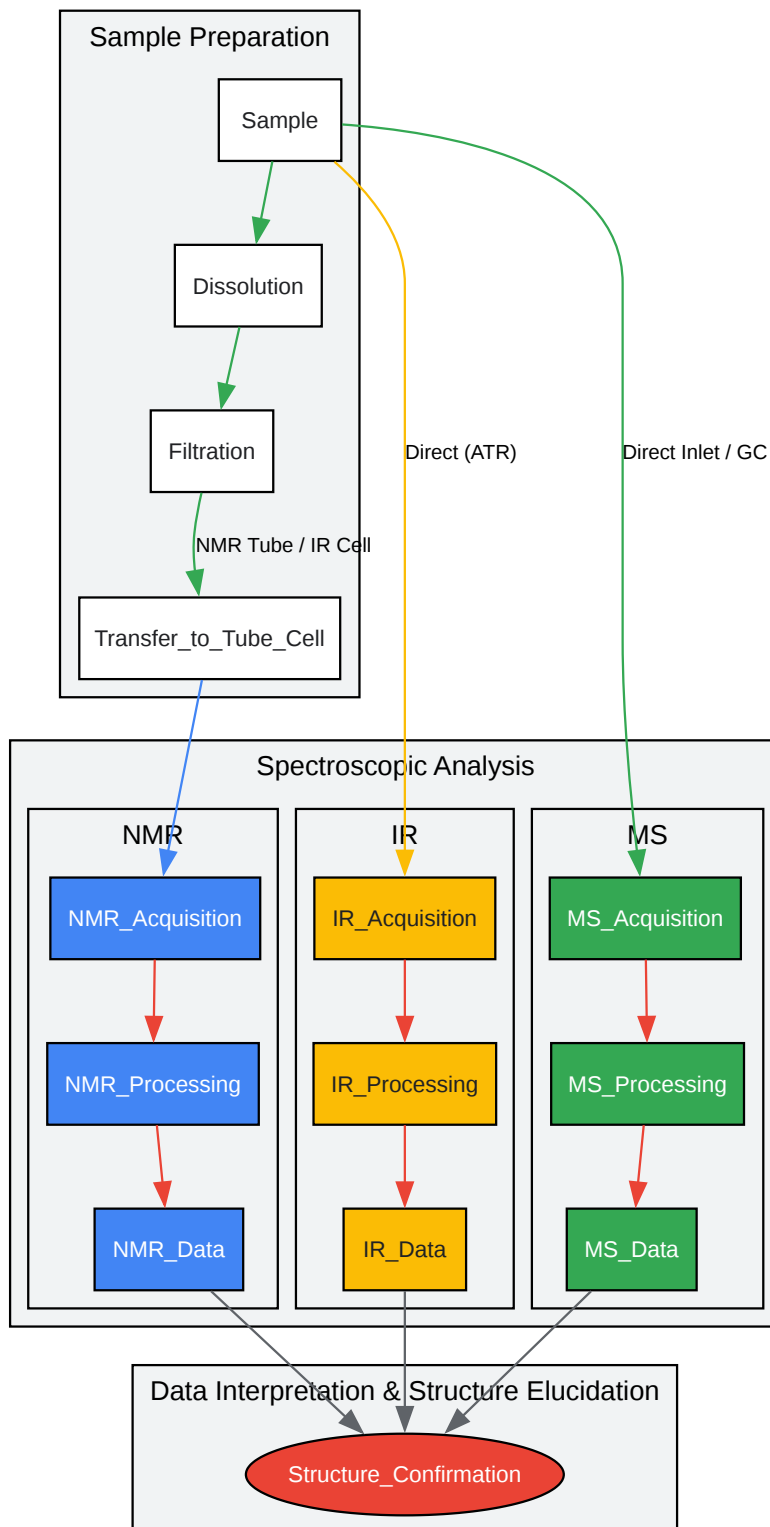
- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **5-Bromobenzofuran**, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is common.[\[9\]](#)[\[10\]](#)
- Ionization:
  - The sample molecules are ionized in the gas phase. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a radical cation (molecular ion).[\[10\]](#)[\[11\]](#)
- Mass Analysis:
  - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[\[11\]](#)
- Detection:
  - The separated ions are detected, and their abundance is recorded.[\[11\]](#)
- Data Analysis:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

- Identify the molecular ion peak(s) to determine the molecular weight. The isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in a roughly 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.
- Analyze the fragmentation pattern to gain further structural information.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **5-Bromobenzofuran**.

## Workflow for Spectroscopic Analysis of 5-Bromobenzofuran

[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzofuran, 5-bromo- | C<sub>8</sub>H<sub>5</sub>BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. webassign.net [webassign.net]
- 7. Experimental Design [web.mit.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromobenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130475#spectroscopic-data-for-5-bromobenzofuran-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)